molecular formula C8H14N5O10P3 B1217705 PMEApp CAS No. 129532-77-0

PMEApp

Cat. No.: B1217705
CAS No.: 129532-77-0
M. Wt: 433.15 g/mol
InChI Key: MELHEUHXJKQZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adefovir diphosphate is an active metabolite of adefovir, an acyclic nucleotide analog of adenosine monophosphate. It is primarily known for its antiviral properties, particularly against the hepatitis B virus (HBV). Adefovir diphosphate inhibits HBV DNA polymerase, thereby preventing the replication of the virus .

Preparation Methods

Synthetic Routes and Reaction Conditions: Adefovir diphosphate is synthesized from adefovir through a series of phosphorylation reactions. Adefovir itself is synthesized from commercially available starting materials. The synthesis involves the following steps :

    Compounding: Mixing of raw materials.

    Granulation/Drying: Formation of granules and removal of moisture.

    Milling: Reduction of particle size.

    Final Blending: Mixing of granules with excipients.

    Compression: Formation of tablets.

Industrial Production Methods: The industrial production of adefovir diphosphate involves large-scale synthesis and purification processes. The active substance is crystallized, dried, and milled to achieve the desired purity and particle size. The final product is then formulated into tablets for oral administration .

Scientific Research Applications

Adefovir diphosphate has a wide range of scientific research applications, including:

Mechanism of Action

Adefovir diphosphate exerts its antiviral effects by inhibiting HBV DNA polymerase (reverse transcriptase). It competes with the natural substrate deoxyadenosine triphosphate and causes DNA chain termination after its incorporation into viral DNA. This inhibition prevents the replication of the hepatitis B virus .

Comparison with Similar Compounds

    Tenofovir Disoproxil Fumarate: Another nucleotide analog used for the treatment of chronic hepatitis B.

    Lamivudine: A nucleoside analog that also inhibits HBV DNA polymerase.

Uniqueness of Adefovir Diphosphate: Adefovir diphosphate is unique in its ability to inhibit HBV DNA polymerase with a high degree of specificity. It has a longer half-life in hepatocytes, making it effective in reducing viral replication over extended periods .

Properties

IUPAC Name

2-(6-aminopurin-9-yl)ethoxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N5O10P3/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-21-5-24(14,15)22-26(19,20)23-25(16,17)18/h3-4H,1-2,5H2,(H,14,15)(H,19,20)(H2,9,10,11)(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELHEUHXJKQZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)OP(=O)(O)OP(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N5O10P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156198
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129532-77-0
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129532770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-(2-(Phosphonomethoxy)ethyl)adenine diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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